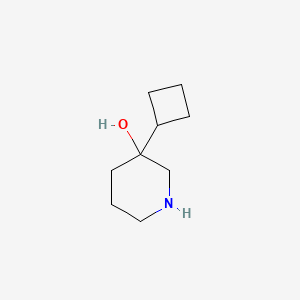

3-Cyclobutylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-cyclobutylpiperidin-3-ol |

InChI |

InChI=1S/C9H17NO/c11-9(8-3-1-4-8)5-2-6-10-7-9/h8,10-11H,1-7H2 |

InChI Key |

SUIBAXSODWQDQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCCNC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclobutylpiperidin 3 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Piperidin-3-ol Core

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the 3-Cyclobutylpiperidin-3-ol core, the primary goal is to simplify the complex piperidine (B6355638) ring into more manageable precursors.

Key strategic disconnections for the piperidin-3-ol scaffold often involve cleaving C-N and C-C bonds that can be formed through reliable and well-established reactions. The process begins with the target molecule and works backward:

C-N Bond Disconnection: The most common retrosynthetic step for piperidines involves disconnecting one or more C-N bonds. This approach leads to acyclic amino-carbonyl or dicarbonyl precursors. For a piperidin-3-ol, this could involve a disconnection that suggests an intramolecular reductive amination of a 5-amino-3-hydroxyketone or a related precursor. nih.gov

C-C Bond Disconnection: Alternatively, disconnections of C-C bonds within the ring can point towards cycloaddition or multi-component reaction strategies. For instance, disconnecting the C2-C3 and N1-C6 bonds suggests an aza-Diels-Alder reaction, while disconnecting multiple bonds simultaneously points towards a multi-component strategy where the ring is assembled in a single step from several simpler molecules. rsc.orgnih.gov

A plausible retrosynthetic pathway for this compound is illustrated below. Disconnecting the C2-N1 and C6-N1 bonds leads to a 1,5-dicarbonyl compound that already contains the crucial cyclobutyl group at the 3-position. This diketone can be further simplified by disconnecting the C-C bond adjacent to the carbonyl group, leading back to cyclobutanone (B123998) and other simple synthons. This analysis provides a logical roadmap for the forward synthesis.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

| Disconnection Strategy | Precursor Type | Forward Synthetic Reaction |

| Double C-N Disconnection | 1,5-Dicarbonyl Compound | Double Reductive Amination |

| C-C and C-N Disconnection | Dienophile and Imine | Aza-Diels-Alder Cycloaddition |

| Multiple Bond Disconnection | Aldehyde, Amine, Ketoester | Hantzsch-type or similar Multi-component Reaction |

Targeted Synthetic Routes for the Cyclobutyl Moiety Incorporation

The incorporation of the cyclobutyl group at the C3 position of the piperidine ring is a key challenge. Several synthetic strategies can be employed to achieve this specific substitution pattern.

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of piperidines. researchgate.net This approach can be applied intramolecularly or intermolecularly. A particularly effective strategy for forming the piperidine ring is the double reductive amination of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine. chim.it

To synthesize this compound, a key intermediate would be a 3-cyclobutyl-1,5-dicarbonyl precursor. This intermediate can be cyclized with an amine, where the initially formed imines/enamines are subsequently reduced in situ to yield the piperidine ring. The tertiary alcohol at C3 can be introduced before or after ring formation. For instance, a Grignard reaction with cyclobutylmagnesium bromide on a suitable keto-ester precursor could establish the C3-cyclobutyl and C3-hydroxyl groups simultaneously, followed by transformations to generate the 1,5-dicarbonyl structure needed for the final cyclization.

Cycloaddition reactions offer an efficient way to construct cyclic systems with a high degree of stereocontrol. Using cyclobutane-containing precursors in these reactions is a direct method for incorporating the desired moiety.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction): This reaction involves the combination of an imine (dienophile) and a diene to form a tetrahydropyridine (B1245486), which can be reduced to a piperidine. To incorporate the cyclobutyl group, a diene bearing a cyclobutane (B1203170) substituent could be utilized. More relevant to the target, donor-acceptor (D-A) cyclobutanes can undergo a formal [4+2] cycloaddition with imines, catalyzed by a Lewis acid, to directly yield highly substituted piperidines. nih.gov

Intramolecular Cycloadditions: An alternative strategy involves an intramolecular cycloaddition. For example, a precursor containing a nitrone and an alkene tethered by a chain could undergo an intramolecular [3+2] cycloaddition. Subsequent cleavage of the N-O bond and ring manipulation could lead to the desired piperidine structure. iupac.org The cyclobutyl group could be appended to the alkene or the tether.

These cycloaddition strategies are atom-economical and can often establish multiple stereocenters in a single step.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netacs.org MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity. semanticscholar.orgtaylorfrancis.com

For the synthesis of a 3-cyclobutyl-3-hydroxypiperidine scaffold, an MCR could be envisioned involving:

An aldehyde.

An amine (e.g., ammonia or a primary amine).

A β-ketoester or diketone containing the cyclobutyl moiety.

A variation of the Hantzsch pyridine (B92270) synthesis or other related MCRs could be adapted. For example, the reaction of an aldehyde, an amine, and two equivalents of a β-keto compound can lead to a dihydropyridine, which upon reduction and further modification, yields the substituted piperidine. By using a β-ketoester that has a cyclobutyl group at the α-position, this moiety can be directly installed at the desired location on the piperidine ring.

Table 2: Comparison of Synthetic Strategies for Cyclobutyl Moiety Incorporation

| Strategy | Key Features | Potential Advantages | Potential Challenges |

| Reductive Amination | Formation of C-N bonds via imine/enamine reduction. | Reliable, versatile, uses common reagents. | Requires synthesis of a specific acyclic precursor. |

| Cycloaddition | Ring formation through concerted or stepwise bond formation. | High stereocontrol, atom economy. | Precursor synthesis can be complex; limited substrate scope. |

| Multi-Component Reaction | One-pot assembly from three or more starting materials. | High efficiency, rapid complexity generation. | Optimization can be difficult; may produce mixtures of products. |

Stereo- and Regioselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms is critical in modern drug discovery. For this compound, the stereocenter at C3 must be controlled, along with any other stereocenters that may be present on the ring.

Achieving diastereoselective control means favoring the formation of one diastereomer over others. This can be accomplished through various means during the synthesis of the piperidine ring.

Substrate Control: The existing stereochemistry in a chiral starting material can direct the stereochemical outcome of subsequent reactions. For instance, using an enantiomerically pure amino alcohol to build the piperidine ring can influence the stereochemistry of newly formed chiral centers.

Auxiliary Control: A chiral auxiliary is a temporary chemical group that is attached to a starting material to guide the stereoselectivity of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method is widely used in asymmetric synthesis.

Catalyst Control: The use of chiral catalysts (metal-based or organocatalysts) can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. Asymmetric hydrogenations or catalytic MCRs are powerful examples. nih.govacs.org For instance, the diastereoselective Mannich reaction, which can be a key step in piperidine synthesis, can be rendered highly stereoselective using appropriate catalysts. nih.gov The hydrogenation of a substituted pyridine or tetrahydropyridine precursor using a chiral rhodium or iridium catalyst is another effective method for establishing stereocenters on the piperidine ring with high diastereoselectivity. nih.gov

By carefully selecting the synthetic route and reaction conditions, it is possible to synthesize this compound with a high degree of stereochemical purity.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Achieving enantiopurity is critical for the pharmacological activity of many chiral molecules. For this compound, enantioselective synthesis can be approached through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. For the synthesis of chiral piperidine derivatives, auxiliaries such as those derived from phenylglycinol can be employed to create oxazolopiperidone lactams. Subsequent diastereoselective alkylation or arylation, followed by auxiliary cleavage, can yield the desired enantiomerically enriched piperidine.

Asymmetric Catalysis: Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies applicable to the synthesis of this compound include:

Asymmetric Addition to 3-Piperidones: The most direct route to chiral this compound involves the enantioselective addition of a cyclobutyl nucleophile to an N-protected 3-piperidone. This can be achieved using a chiral catalyst to control the facial selectivity of the attack on the prochiral ketone. Copper-based catalytic systems with chiral ligands have shown promise in the asymmetric conjugate addition of Grignard reagents to cyclic enones, a principle that can be adapted for the 1,2-addition to piperidones.

Biocatalytic Asymmetric Reduction: A highly effective and green alternative is the use of biocatalysts, such as ketoreductases (KREDs). This method involves the asymmetric reduction of a precursor, N-protected 4-cyclobutyl-3-oxopiperidine. The enzyme's chiral active site selectively produces one enantiomer of the corresponding alcohol. This approach has been successfully applied to the synthesis of the analogous compound, (S)-N-Boc-3-hydroxypiperidine, achieving high enantiomeric excess (>99%) and conversion. The use of whole-cell biocatalysts, such as E. coli co-expressing a ketoreductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH), makes this an industrially viable method. researchgate.net

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference (Analogous) |

| Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | High | |

| Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High | 90-95% | |

| Rh-catalyzed Asymmetric Heck | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | High | High | snnu.edu.cnnih.gov |

Investigation of Protecting Group Strategies for Amine and Hydroxyl Functionalities

The presence of both a secondary amine and a tertiary hydroxyl group in this compound necessitates a robust protecting group strategy to ensure chemoselectivity during multi-step syntheses. The ideal strategy often involves orthogonal protecting groups, which can be removed under different conditions without affecting each other. organic-chemistry.org

Amine Protection: The piperidine nitrogen is nucleophilic and basic, typically requiring protection during reactions involving strong bases or electrophiles. Common protecting groups for secondary amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org

Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.

Hydroxyl Protection: The tertiary hydroxyl group in this compound is sterically hindered, which can make its protection challenging. highfine.comresearchgate.net Silyl ethers are among the most common and versatile protecting groups for alcohols due to their tunable stability. highfine.commasterorganicchemistry.comchemistrysteps.com

Trimethylsilyl (TMS): Due to its small steric footprint, TMS chloride or TMSOTf can be used to protect sterically hindered tertiary alcohols. highfine.com However, it is quite labile and may not withstand demanding reaction conditions.

tert-Butyldimethylsilyl (TBS): The TBS group offers greater stability than TMS. While its introduction onto a sterically hindered tertiary alcohol can be difficult, more reactive silylating agents like TBS triflate (TBSOTf) can be effective. highfine.com Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

An orthogonal protection strategy could involve protecting the piperidine nitrogen with a Boc group and the tertiary hydroxyl group with a TBS group. The TBS group would be stable to the acidic conditions required for Boc removal, and the Boc group would be stable to the fluoride-mediated deprotection of the TBS ether.

| Protecting Group | Functional Group | Introduction Reagents | Removal Conditions | Stability |

| Boc | Amine | Boc₂O, base | Strong acid (e.g., TFA) | Stable to base, nucleophiles, hydrogenolysis |

| Cbz | Amine | Benzyl chloroformate, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

| TBS | Tertiary Alcohol | TBSCl, imidazole (B134444) or TBSOTf | Fluoride ion (e.g., TBAF) | Stable to base, mild acid, many oxidizing/reducing agents |

| TMS | Tertiary Alcohol | TMSCl, base or TMSOTf | Mild acid, fluoride ion | Labile |

Development of Novel and Efficient Synthetic Routes

The development of new synthetic routes for piperidine derivatives is driven by the need for increased efficiency, sustainability, and scalability.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and its analogues, this can involve:

Biocatalysis: As mentioned, the use of enzymes like ketoreductases operates in aqueous media under mild conditions, representing a prime example of green chemistry. researchgate.net

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, increasing efficiency and reducing waste. MCRs for the synthesis of highly functionalized piperidines have been developed, often using environmentally benign catalysts and solvents like water. researchgate.netajchem-a.comgrowingscience.com

Electrochemistry: Electrosynthesis can provide a green alternative to traditional reagents for oxidation and reduction reactions. For instance, the electroreductive cyclization of imines with dihaloalkanes has been demonstrated for the synthesis of piperidines, avoiding the need for toxic or expensive chemical reductants. beilstein-journals.orgresearchgate.net

Transitioning a synthetic route from the laboratory to an industrial scale requires careful process optimization to ensure safety, cost-effectiveness, and consistent product quality. Key considerations for the large-scale synthesis of this compound include:

Route Scouting: The chosen synthetic route must be robust, scalable, and avoid hazardous reagents or extreme conditions. For instance, a route involving catalytic hydrogenation would be preferable to one requiring stoichiometric amounts of metal hydrides.

Impurity Profile Management: The manufacturing process must be designed to control the formation of impurities. Even small amounts of byproducts can impact the safety and efficacy of the final active pharmaceutical ingredient (API). pmarketresearch.com

Process Analytical Technology (PAT) and Quality by Design (QbD): Implementing PAT allows for real-time monitoring and control of critical process parameters (e.g., temperature, pressure, concentration). A QbD approach involves systematically understanding the process to build quality into the product, leading to a more robust and reproducible manufacturing process. pmarketresearch.com

Catalyst Selection and Recovery: For catalytic steps, the choice of catalyst is crucial. Heterogeneous catalysts are often preferred for large-scale operations as they are more easily separated from the reaction mixture and can often be recycled, reducing costs and waste.

Elucidation of Reaction Mechanisms Involving 3 Cyclobutylpiperidin 3 Ol

Mechanistic Studies of Functional Group Interconversions on the Piperidine (B6355638) Ring

The piperidine ring of 3-Cyclobutylpiperidin-3-ol is adorned with two key functional groups: a tertiary alcohol and a secondary amine. The reactivity of these groups is central to the chemical behavior of the molecule.

The tertiary alcohol at the C3 position is a significant feature of this compound. Unlike primary and secondary alcohols, it cannot be oxidized to an aldehyde or ketone. However, it can participate in a range of other transformations.

Substitution Reactions: Tertiary alcohols can undergo nucleophilic substitution reactions, typically through an S_N1 mechanism. nih.gov This process involves the formation of a tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation is crucial for the reaction to proceed. The presence of the adjacent cyclobutyl group may influence the stability and rearrangement potential of this intermediate.

Elimination Reactions: Dehydration of the tertiary alcohol can lead to the formation of an alkene. This reaction is also acid-catalyzed and proceeds through a carbocation intermediate. The regioselectivity of the elimination would be of interest, with potential for the formation of different isomeric alkenes.

A summary of potential reactions at the tertiary alcohol functionality is presented below:

| Reaction Type | Reagents | Potential Products | Mechanism |

| Nucleophilic Substitution | H-X (X = Cl, Br) | 3-halo-3-cyclobutylpiperidine | S_N1 |

| Dehydration | H₂SO₄, heat | Cyclobutyl-tetrahydropyridine isomers | E1 |

The secondary amine in the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of reactions.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction typically follows an S_N2 pathway. The steric hindrance posed by the cyclobutyl group at the adjacent carbon may influence the rate of this reaction.

N-Acylation: Acylation with acyl chlorides or anhydrides readily occurs, forming the corresponding N-acylpiperidine derivative. This reaction is generally robust and less sensitive to steric hindrance compared to N-alkylation.

Hinsberg Test: The reaction with benzenesulfonyl chloride can be used to characterize the secondary amine, forming a sulfonamide derivative. msu.edu

Investigation of Cyclobutyl Ring Reactivity and Transformations

The cyclobutyl ring is a strained four-membered ring that can undergo ring-opening reactions under certain conditions, particularly those involving carbocation formation. The proximity of the tertiary alcohol and the secondary amine could lead to interesting intramolecular reactions involving the cyclobutyl ring. For instance, rearrangement reactions involving the expansion or contraction of the cyclobutyl ring could be envisioned, especially if a carbocation is generated at the C3 position of the piperidine ring.

Exploration of Rearrangement Reactions and Fragmentations

The potential for rearrangement reactions in this compound is a key area of interest. The formation of a carbocation at the C3 position could trigger a cyclopropylcarbinyl-cyclobutyl type rearrangement, a well-documented phenomenon in carbocation chemistry. researchgate.net This could lead to the formation of products with different ring structures.

Fragmentation reactions are also a possibility, particularly under mass spectrometry conditions. The specific fragmentation patterns would provide valuable information about the stability of different parts of the molecule.

Studies of Intermediates and Transition States in Key Reactions

The elucidation of reaction mechanisms heavily relies on the study of intermediates and transition states. For reactions involving this compound, computational chemistry could provide significant insights. For example, density functional theory (DFT) calculations can be used to model the geometries and energies of transition states for reactions such as nucleophilic substitution at the tertiary alcohol or N-alkylation of the secondary amine. beilstein-journals.orgresearchgate.net Such studies can help to rationalize observed reaction outcomes and predict the feasibility of different reaction pathways.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for controlling reaction outcomes. ekb.eg For instance, the relative rates of competing reactions, such as substitution versus elimination at the tertiary alcohol, can be influenced by reaction conditions like temperature and solvent.

Experimental kinetic studies, such as monitoring reaction progress over time, can provide activation energies and other kinetic parameters. These experimental data, in conjunction with computational studies, can offer a comprehensive understanding of the reaction landscape of this intriguing molecule.

Stereochemical Investigations of 3 Cyclobutylpiperidin 3 Ol

Analysis of Chirality and Stereoisomerism in the Molecular Structure

The molecular structure of 3-Cyclobutylpiperidin-3-ol contains two stereocenters, which are fundamental to its chirality. A chiral center is typically a carbon atom bonded to four different substituent groups, leading to non-superimposable mirror images known as enantiomers. nih.gov

The two chiral centers in this compound are:

C3 of the piperidine (B6355638) ring: This carbon is attached to a hydroxyl group (-OH), a cyclobutyl group, the C2 and C4 atoms of the piperidine ring, and by extension, two different pathways around the ring to the nitrogen atom.

C1 of the cyclobutyl ring (the point of attachment): This carbon is bonded to the C3 of the piperidine ring, the C2 and C4 atoms of the cyclobutyl ring, and a hydrogen atom.

With two distinct chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereocenters. For this compound, this results in 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical. This involves establishing both the relative and absolute configuration of the stereoisomers.

Relative Stereochemistry refers to the orientation of substituents relative to each other, often described using cis and trans nomenclature. In this compound, this would describe whether the cyclobutyl group and the hydroxyl group are on the same side (cis) or opposite sides (trans) of the piperidine ring's general plane.

Absolute Stereochemistry defines the exact spatial arrangement at each chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. nih.gov The four stereoisomers of this compound would have the following configurations: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R).

Methods for determining stereochemistry include:

X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a molecule if a suitable single crystal can be obtained. nih.gov

Chiral Synthesis: Synthesizing the molecule from starting materials of known stereochemistry can establish the configuration of the final product.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the analysis of coupling constants, can help determine relative stereochemistry.

Conformational Analysis of the Piperidine and Cyclobutyl Rings

Energy Minima and Barrier to Inversion for Piperidine Ring

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. lumenlearning.com In this conformation, substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial steric interactions, bulkier substituents generally prefer the equatorial position. lumenlearning.comic.ac.uk

The piperidine ring can undergo a "ring flip" between two chair conformations, passing through higher-energy twist-boat intermediates. ic.ac.uk This process involves the interconversion of axial and equatorial positions. The energy barrier for this inversion is a key parameter in understanding the molecule's flexibility. Theoretical and experimental studies on piperidine and its derivatives provide insight into these energy values.

| Parameter | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Source |

| Chair-Chair Inversion Barrier | 25.5 ± 0.8 | 19.54 - 19.65 | nih.gov |

| Axial-Equatorial N-H Energy Difference | 2.22 - 3.07 | 2.43 - 2.72 | nih.govconicet.gov.ar |

Note: Values are for the parent piperidine ring and provide a baseline for substituted derivatives.

For this compound, the two chair conformers would differ in whether the cyclobutyl and hydroxyl groups are axial or equatorial. The equilibrium between these conformers is influenced by the steric bulk of the substituents and potential intramolecular interactions. Generally, the conformation where the larger cyclobutyl group occupies an equatorial position is expected to be more stable. lumenlearning.com

Preferred Conformations of the Cyclobutyl Substituent

The cyclobutane (B1203170) ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a flat structure. libretexts.orgdalalinstitute.commaricopa.edu This puckering results in bond angles of approximately 88°, which is a deviation from the ideal 109.5° but is energetically favorable over a planar arrangement with fully eclipsed hydrogens. nih.gov The barrier to inversion between the two equivalent puckered conformations is very low. saskoer.ca When attached to the piperidine ring, the cyclobutyl substituent's puckering and its orientation relative to the piperidine ring will be influenced by steric interactions with adjacent groups. The puckered nature allows for specific spatial positioning of the substituent, which can be significant for its biological activity. nih.gov

Diastereomeric and Enantiomeric Relationships and Their Resolution Methodologies

The four stereoisomers of this compound have specific relationships:

(3R, 1'R) and (3S, 1'S) are a pair of enantiomers.

(3R, 1'S) and (3S, 1'R) are a second pair of enantiomers.

The relationship between a member of the first pair and a member of the second pair (e.g., (3R, 1'R) and (3R, 1'S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

The separation of these stereoisomers, known as resolution, is crucial for studying their individual properties. Common resolution methodologies include:

Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) can separate both enantiomers and diastereomers. nih.gov

Diastereomeric Salt Formation: Reacting the racemic piperidine (which is basic) with a chiral acid forms diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

Stereoselectivity in Reactions Involving the Compound

Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com When synthesizing or reacting this compound, controlling the stereochemical outcome is a primary challenge.

Diastereoselective Reactions: In a reaction that creates a new stereocenter in a molecule that already has one, the two possible diastereomers may be formed in unequal amounts. For example, the reduction of a ketone precursor (3-cyclobutyl-3-oxopiperidinium) with a hydride reagent could favor attack from one face of the molecule over the other due to steric hindrance, leading to a majority of one diastereomer. saskoer.ca

Enantioselective Reactions: These reactions produce a preference for one enantiomer over its mirror image. This is typically achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction. diva-portal.org For instance, an asymmetric synthesis of this compound would aim to produce a single enantiomer in high purity.

The stereochemical outcome of reactions is highly dependent on the mechanism, reagents, and reaction conditions. masterorganicchemistry.comnih.gov Understanding these factors is essential for the targeted synthesis of a specific stereoisomer of this compound.

Computational and Theoretical Studies of 3 Cyclobutylpiperidin 3 Ol

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational preferences of molecules. mdpi.com Methods such as Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost, making them a popular choice for molecular computations. researchgate.netresearchgate.net For a molecule like 3-Cyclobutylpiperidin-3-ol, these calculations are crucial for elucidating the spatial arrangement of the piperidine (B6355638) and cyclobutyl rings and the orientation of the hydroxyl group.

The conformational flexibility of this compound arises from the piperidine ring, which can adopt chair, boat, or twist-boat forms, and the orientation of the cyclobutyl and hydroxyl substituents. A thorough conformational search is the first step in theoretical analysis, aimed at identifying all possible stable structures (conformers). mdpi.com This search is typically followed by geometry optimization, a process that determines the lowest energy, and therefore most stable, three-dimensional structure for each conformer. nih.gov

The substituents on the piperidine ring can exist in either axial or equatorial positions. For this compound, the primary conformers of interest would involve the chair conformation of the piperidine ring with the cyclobutyl group in either an equatorial or axial position. The orientation of the hydroxyl group would also be considered. Quantum mechanics calculations, potentially using the B3LYP functional, are performed to optimize the geometry of each potential conformer and calculate its relative energy. nih.gov

| Conformer | Piperidine Ring Conformation | Cyclobutyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | Axial | 0.00 |

| 2 | Chair | Equatorial | Equatorial | 0.85 |

| 3 | Chair | Axial | Equatorial | 2.50 |

| 4 | Twist-Boat | - | - | 5.10 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes of a typical conformational analysis.

Steric Strain: The bulky cyclobutyl group can cause significant steric hindrance, particularly in the axial position where it would experience 1,3-diaxial interactions with hydrogen atoms on the piperidine ring. This type of strain, often referred to as allylic strain in six-membered rings, generally disfavors axial orientations for large substituents. nih.gov

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered arrangement in the chair conformation of the piperidine ring minimizes this strain.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group's hydrogen and the piperidine ring's nitrogen atom could stabilize certain conformations.

Analysis of these factors explains why conformers with the large cyclobutyl group in the equatorial position are typically more stable.

Electronic Structure Analysis

The analysis of the electronic structure provides information about charge distribution, reactivity, and the nature of chemical bonding within the molecule.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level correlates to the ability of the molecule to donate electrons. In this compound, the HOMO is likely localized around the electron-rich nitrogen and oxygen atoms.

LUMO: This is the innermost orbital without electrons. Its energy level indicates the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | 1.2 |

| ΔE (HOMO-LUMO Gap) | 7.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is used to identify regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are crucial for predicting how the molecule will interact with other molecules and biological targets. nih.govrsc.org

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms, especially the hydrogen of the hydroxyl group, making this a likely hydrogen bond donor site.

Neutral Potential (Green): Predominantly over the hydrocarbon cyclobutyl and piperidine ring structures.

To quantify the charge distribution suggested by the MEP map, methods like Mulliken and Natural Population Analysis (NPA) are used to calculate the partial charge on each atom. researchgate.net These atomic charges provide a numerical representation of the electron distribution across the molecule. NPA is often considered to be a more robust method than Mulliken analysis. This data is valuable for understanding the polarity of bonds and the reactivity of different atomic sites.

| Atom | Atomic Charge (e) |

|---|---|

| O (hydroxyl) | -0.75 |

| N (piperidine) | -0.58 |

| H (hydroxyl) | +0.46 |

| C3 (bearing OH and cyclobutyl) | +0.25 |

Note: The data presented in this table is hypothetical, representing typical charge distributions from such an analysis.

Predictive Modeling of Reactivity and Selectivity

Further experimental and computational research would be required to generate the data necessary to populate these sections accurately.

Advanced Spectroscopic Methodologies for Structural Characterization of 3 Cyclobutylpiperidin 3 Ol

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline compound. nih.govazolifesciences.com This powerful analytical technique provides a detailed atomic-level picture, revealing bond lengths, bond angles, and torsional angles with high precision. For 3-Cyclobutylpiperidin-3-ol, this method would yield an unambiguous depiction of its molecular architecture in the solid state.

The process begins with the growth of a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. azom.com The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. azom.com From this map, the positions of individual atoms are determined, leading to a complete molecular model.

For this compound, the crystallographic data would confirm the expected chair conformation of the piperidine (B6355638) ring, which is the most stable arrangement for such six-membered heterocycles. It would also reveal the specific puckering of the cyclobutyl ring and, crucially, the relative orientation of the cyclobutyl and hydroxyl substituents on the piperidine ring (i.e., whether they are axial or equatorial).

A critical aspect of the crystallographic analysis for a chiral molecule like this compound, which possesses a stereocenter at the C3 position, is the determination of its absolute configuration (R or S). purechemistry.org When a pure enantiomer is crystallized, X-ray diffraction can distinguish between the actual molecule and its mirror image through a phenomenon known as anomalous dispersion or resonant scattering. ed.ac.ukthieme-connect.de This effect is most pronounced when heavier atoms are present in the structure, but with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of light-atom molecules as well. nih.govresearchgate.net The analysis results in a Flack parameter, which provides a high degree of confidence in the assignment of the correct enantiomer. nih.gov This information is vital for stereospecific synthesis and for understanding structure-activity relationships in pharmaceutical and biological contexts.

Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 9.87 |

| β (°) | 105.2 |

| Volume (Å3) | 506.9 |

| Z | 2 |

| Flack Parameter | 0.05(8) |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. uobabylon.edu.iqbritannica.com The part of a molecule that absorbs light is known as a chromophore. wikipedia.orgyoutube.com

The structure of this compound is characterized by a saturated piperidine ring, a saturated cyclobutyl ring, and a hydroxyl group. It lacks any extended π-electron systems, such as conjugated double bonds or aromatic rings, which are typically responsible for strong absorptions in the near-UV and visible regions. libretexts.org Therefore, this compound is expected to be transparent above 220 nm, meaning it would not absorb light in the visible spectrum and would appear colorless.

The potential electronic transitions for this molecule are primarily of two types:

σ → σ* (sigma to sigma star) transitions: These involve promoting an electron from a bonding σ orbital to an antibonding σ* orbital. These are high-energy transitions and typically occur at wavelengths below 200 nm. uobabylon.edu.iq They are associated with the C-C and C-H single bonds in the molecule.

n → σ* (n to sigma star) transitions: These are lower in energy than σ → σ* transitions and involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding σ* orbital. uobabylon.edu.iq For aliphatic amines and alcohols, these transitions usually occur in the far UV region, typically between 170 and 220 nm. nih.govacs.org

Because this compound lacks conjugation, its UV-Visible spectrum is not expected to be particularly complex or informative for detailed structural analysis beyond confirming the absence of unsaturated chromophores. The primary utility of this technique would be to verify the purity of a sample by ensuring there are no unexpected absorptions at longer wavelengths that would indicate the presence of conjugated impurities.

Expected Electronic Transitions for this compound

| Functional Group Moiety | Transition | Expected λmax (nm) | Molar Absorptivity, ε (M-1cm-1) |

|---|---|---|---|

| C-C, C-H (Alkyl) | σ → σ | ~150 | High |

| C-N (Amine) | n → σ | ~195 | Low-Moderate |

| C-O (Alcohol) | n → σ* | ~185 | Low |

Chemical Derivatization Strategies for Research Purposes

Functional Group Modification for Enhanced Characterization

The presence of a hydroxyl group and a secondary amine in 3-Cyclobutylpiperidin-3-ol offers two primary sites for derivatization. These modifications are instrumental in improving the compound's volatility for gas chromatography (GC) and enhancing its detectability for high-performance liquid chromatography (HPLC).

The tertiary hydroxyl group in this compound can be targeted for various derivatization reactions to improve its analytical characteristics.

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl halide or anhydride, to form an ester. This process is often catalyzed by a base. For instance, acylation with trifluoroacetic anhydride (TFAA) can introduce a trifluoroacetyl group, which enhances the compound's volatility and sensitivity for detection by electron capture detection (ECD) in GC. While specific studies on this compound are not prevalent, the acylation of hydroxyl groups in similar heterocyclic structures is a well-established technique.

Silylation is a common derivatization method for hydroxyl groups, wherein a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This derivatization significantly increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. The resulting TMS ether is readily detectable by mass spectrometry (MS).

Alkylation of the hydroxyl group can also be performed, for example, by reaction with an alkyl halide in the presence of a strong base. This converts the alcohol into an ether, which can alter its chromatographic retention time and mass spectral fragmentation pattern.

A summary of these potential derivatization reactions for the hydroxyl group of this compound is presented in Table 1.

| Derivatization | Reagent Example | Functional Group Formed | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | Ester | Enhance volatility and GC-ECD detection |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl Ether | Increase volatility and thermal stability for GC-MS |

| Alkylation | Methyl Iodide | Ether | Modify chromatographic properties |

This table is illustrative of common derivatization strategies for hydroxyl groups and is based on general chemical principles, as specific literature for this compound is limited.

The secondary amine of the piperidine (B6355638) ring is another key site for derivatization. Derivatization of the amine group is often necessary to improve peak shape in chromatography by reducing tailing and to introduce a chromophore for UV detection in HPLC.

Common derivatizing agents for secondary amines include acyl chlorides, sulfonyl chlorides, and chloroformates. For example, reaction with dansyl chloride introduces a highly fluorescent dansyl group, enabling sensitive detection by fluorescence detectors. Similarly, benzoyl chloride can be used to introduce a benzoyl group, which is a strong chromophore for UV detection google.com. A patent describing the analysis of 3-aminopiperidine highlights the use of benzoyl chloride for derivatization to facilitate HPLC-UV analysis google.com.

Another approach involves reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), which attaches a fluorenylmethyloxycarbonyl group to the nitrogen atom. This derivative exhibits strong UV absorbance, significantly enhancing detection sensitivity in HPLC.

| Derivatization | Reagent Example | Functional Group Formed | Purpose |

| Acylation | Benzoyl Chloride | Amide | Introduce a chromophore for HPLC-UV detection google.com |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Introduce a fluorophore for sensitive fluorescence detection |

| Carbamoylation | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate | Introduce a strong chromophore for HPLC-UV detection |

This table outlines potential derivatization strategies for the secondary amine of the piperidine ring based on established chemical reactions for similar functional groups.

Introduction of Spectroscopic Tags for Advanced Analysis

For more advanced analytical applications, spectroscopic tags can be introduced into the this compound molecule. These tags can be isotopes for mass spectrometry-based quantification or fluorescent labels for imaging studies.

Isotopic labeling, for instance, by introducing deuterium atoms into the molecule, can be used to create an internal standard for quantitative mass spectrometry. This allows for more accurate measurement of the analyte's concentration in complex biological matrices.

Fluorescent tags, as mentioned with dansyl chloride, allow for the visualization and quantification of the compound in biological systems using techniques like fluorescence microscopy. The choice of the fluorescent tag can be tailored to the specific excitation and emission wavelengths required for a particular experiment.

Derivatization for Stereochemical Probes

Since this compound possesses a chiral center at the C3 position, determining its enantiomeric composition is often crucial. Derivatization with a chiral reagent can be employed to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated and quantified using achiral chromatographic techniques like GC or HPLC.

A common class of chiral derivatizing agents (CDAs) for alcohols and amines are chiral acids or their activated derivatives. For example, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) chloride can react with the hydroxyl group of this compound to form diastereomeric esters. The resulting diastereomers can then be distinguished by NMR spectroscopy or separated by chromatography.

Similarly, the amine group can be derivatized with chiral reagents. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) is a well-known CDA for amines, leading to the formation of diastereomers that can be readily separated by HPLC nih.gov. The development of novel chiral reagents based on cyanuric chloride has also been reported for the derivatization of β-amino alcohols, allowing for their enantioseparation using HPLC with a micellar mobile phase nanobioletters.com.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Analytical Technique |

| Mosher's acid chloride | Hydroxyl | Diastereomeric esters | NMR, HPLC |

| Marfey's reagent | Amine | Diastereomeric amides | HPLC |

| Cyanuric chloride-based reagents | Amine/Hydroxyl | Diastereomeric derivatives | HPLC nanobioletters.com |

This table provides examples of chiral derivatization strategies that could be applied to determine the stereochemistry of this compound.

Role of 3 Cyclobutylpiperidin 3 Ol As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of 3-Cyclobutylpiperidin-3-ol, with its secondary amine, tertiary alcohol, and the cyclobutyl ring, theoretically allows for its elaboration into a variety of more complex molecular architectures.

The strategic placement of functional groups in this compound provides synthetic handles for the construction of both fused and spirocyclic ring systems. For instance, the tertiary alcohol could be transformed into a leaving group, followed by an intramolecular nucleophilic attack from a substituent on the piperidine (B6355638) nitrogen to form a fused bicyclic system. Alternatively, the piperidine ring could undergo reactions like the Bischler-Napieralski or Pictet-Spengler reaction if appropriately substituted at the nitrogen, leading to fused heterocyclic structures.

The generation of spirocycles could be envisioned through reactions involving the C4 position of the piperidine ring or the cyclobutane (B1203170) ring. For example, functionalization of the carbon adjacent to the hydroxyl group, followed by cyclization, could lead to spirocyclic ethers or other carbocycles. Spiro-piperidine motifs are of significant interest in drug discovery due to their rigid, three-dimensional structures.

As a substituted piperidine, this compound can serve as a foundational element in the synthesis of a broader range of heterocyclic compounds. The secondary amine is a key reaction site for introducing various substituents, which can then participate in cyclization reactions to form new heterocyclic rings appended to the piperidine core. For instance, N-alkylation with a bifunctional reagent could be the initial step in the construction of a new ring.

Strategies for Further Functionalization of the Piperidine and Cyclobutyl Rings

The further elaboration of the this compound scaffold would be crucial for its use in creating diverse chemical libraries.

Functionalization of the Piperidine Ring:

N-Functionalization: The secondary amine of the piperidine ring is the most readily accessible site for modification. A wide array of reactions can be employed for this purpose:

Alkylation and Arylation: Introduction of alkyl, aryl, or heteroaryl groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Acylation: Formation of amides, carbamates, and ureas by reacting with acyl chlorides, chloroformates, or isocyanates, respectively. These functional groups can serve as directing groups or points for further diversification.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce a variety of substituted alkyl groups.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. While specific protocols for this compound are not documented, rhodium-catalyzed C-H insertion reactions are known for piperidines, enabling the introduction of functional groups at various positions on the ring. nih.gov

Functionalization of the Cyclobutyl Ring:

The cyclobutane ring presents a greater challenge for selective functionalization due to its lower reactivity compared to the piperidine nitrogen. However, several strategies could be envisioned:

Radical Halogenation: Free-radical bromination could introduce a handle for further substitution reactions.

C-H Activation/Functionalization: Metal-catalyzed C-H activation is a powerful tool for the functionalization of cycloalkanes. cam.ac.uk This could potentially allow for the introduction of aryl, alkyl, or other functional groups onto the cyclobutyl ring, although regioselectivity could be a challenge.

The following table summarizes potential functionalization strategies:

| Ring System | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group |

| Piperidine | N-Alkylation | Alkyl halides, NaH | N-Alkyl |

| N-Arylation | Aryl halides, Pd catalyst, base | N-Aryl | |

| N-Acylation | Acyl chlorides, triethylamine | N-Acyl | |

| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃ | N-Substituted alkyl | |

| C-H Functionalization | Rhodium catalyst, diazo compound | C-Substituted | |

| Cyclobutyl | C-H Activation | Palladium catalyst, directing group | C-Aryl/Alkyl |

| Radical Halogenation | NBS, light/initiator | Bromo |

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukcam.ac.uknih.gov The three-dimensional character of this compound makes it an attractive scaffold for DOS. By applying a variety of synthetic transformations in a divergent manner, a library of compounds with significant skeletal and stereochemical diversity could be generated from this single starting material.

The general approach would involve:

Scaffold Elaboration: Utilizing the functionalization strategies described above to create a set of core intermediates with diverse appendages on both the piperidine and cyclobutyl rings.

Complexity-Generating Reactions: Employing multicomponent reactions, cycloadditions, or cascade reactions to rapidly build molecular complexity and generate a variety of different ring systems.

For instance, a DOS library based on this compound could feature a range of fused, spirocyclic, and bridged systems, each with different substitution patterns. The inherent chirality of the molecule (at C3) and the potential to introduce new stereocenters during synthesis would further contribute to the stereochemical diversity of the library. While the direct use of this compound in a DOS campaign has not been reported, the principles of DOS are well-suited to leveraging the structural features of this compound. broadinstitute.org

Future Research Directions in Synthetic and Theoretical Chemistry of 3 Cyclobutylpiperidin 3 Ol

Exploration of New Catalytic Transformations

The development of efficient and stereoselective synthetic routes to 3-Cyclobutylpiperidin-3-ol is paramount. While classical methods for piperidine (B6355638) synthesis exist, future research will likely focus on novel catalytic transformations that offer higher efficiency, selectivity, and sustainability.

Key areas for exploration include:

Asymmetric Catalysis: Achieving control over the stereochemistry at the C3 position is critical. Future work could adapt existing asymmetric methods, such as the catalytic hydrogenation of a precursor N-protected 3-cyclobutyl-3-piperidone using chiral catalysts. Biocatalytic methods, employing ketoreductase enzymes, have shown great promise for the synthesis of chiral 3-hydroxypiperidines and could be engineered for the specific substrate, N-Boc-3-cyclobutylpiperidone, offering an environmentally friendly and highly enantioselective route. mdpi.com

Palladium-Catalyzed Reactions: Advanced palladium-catalyzed reactions, such as the deconstructive aminolysis of bridged δ-lactam-γ-lactones, could be explored for a modular and stereocontrolled synthesis of highly functionalized 3-hydroxy-2-piperidinone carboxamides, which could then be converted to the target compound. nih.gov

Rhodium-Catalyzed Reactions: Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. organic-chemistry.org Adapting this methodology could provide a novel pathway to chiral 3-cyclobutyl-tetrahydropyridines, which could then be hydroxylated.

C-C Bond Forming Cross-Coupling: Direct C-H activation and cross-coupling reactions at the C3 position of a suitable piperidine precursor could offer a direct route to introduce the cyclobutyl group. This would represent a highly atom-economical approach.

These explorations will likely involve the screening of various catalysts, ligands, and reaction conditions to optimize yield and stereoselectivity.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst System | Reaction Type | Potential Advantages |

|---|---|---|

| Chiral Ruthenium or Rhodium Complexes | Asymmetric Hydrogenation | High enantioselectivity, well-established methodology for ketones. |

| Ketoreductase (KRED) Enzymes | Biocatalytic Reduction | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Palladium(II) trifluoroacetate / Triphenylphosphine | Deconstructive Aminolysis | Modular approach allowing for rapid diversity incorporation. nih.gov |

Application of Advanced Computational Methods for Complex Reaction Systems

Computational chemistry is a powerful tool for understanding and predicting the behavior of complex chemical systems. For this compound, advanced computational methods can provide invaluable insights into its synthesis, conformation, and reactivity.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the catalytic transformations described above. nih.gov This can help in understanding the role of the catalyst, identifying the rate-determining steps, and predicting the stereochemical outcome of the reactions. nih.govmdpi.com

Conformational Analysis: The presence of the bulky cyclobutyl group can significantly influence the conformational preference of the piperidine ring. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its derivatives, which is crucial for understanding its interaction with biological targets. nih.gov

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization and stereochemical assignment of synthetic intermediates and final products. mdpi.com

Virtual Screening of Analogues: Computational docking studies can be used to screen virtual libraries of novel analogues of this compound against various biological targets, helping to prioritize synthetic efforts. nih.gov

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis. | Understanding of transition states, reaction energetics, and stereoselectivity. nih.gov |

| Molecular Dynamics (MD) | Conformational analysis of the piperidine ring and its substituents. | Insights into the preferred 3D structure and dynamic behavior. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of NMR and other spectroscopic data. | Aid in structural confirmation and stereochemical assignment. mdpi.com |

Development of Integrated Synthetic and Characterization Methodologies

To accelerate the exploration of the chemical space around this compound, integrated methodologies that combine rapid synthesis with efficient characterization are essential.

Future research should focus on:

High-Throughput Experimentation (HTE): HTE can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the synthesis of this compound and its analogues. chemrxiv.orgacs.org This approach can significantly reduce the time and resources required for methods development. acs.org

Automated Synthesis: The use of automated synthesis platforms can enable the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. This can be coupled with HTE to create a powerful discovery engine.

Advanced Analytical Techniques: The unambiguous determination of the relative and absolute stereochemistry of this compound and its derivatives is crucial. This will require the use of advanced NMR techniques, such as COSY, NOE, and HSQC experiments, in conjunction with chiral chromatography methods. ipb.pttandfonline.comresearchgate.net 19F NMR of derivatives could also be a powerful tool for chiral analysis. nih.gov

An integrated workflow would involve the design of a virtual library of compounds, followed by HTE to establish synthetic routes, automated synthesis of the library, and finally, high-throughput purification and characterization.

Table 3: Integrated Methodologies for the Study of this compound

| Stage | Methodology | Purpose |

|---|---|---|

| Design | Computational Chemistry | Design of virtual libraries of analogues with desired properties. |

| Synthesis | High-Throughput Experimentation (HTE) & Automated Synthesis | Rapid optimization of reaction conditions and synthesis of compound libraries. acs.org |

| Purification | Automated Flash Chromatography / SFC | High-throughput purification of synthesized compounds. |

Design and Synthesis of Novel Analogues with Tunable Reactivity

The this compound core offers multiple points for modification, allowing for the design and synthesis of novel analogues with fine-tuned properties and reactivity. The piperidine moiety is a versatile scaffold that can be modified to alter pharmacokinetic properties like lipophilicity and metabolic stability. enamine.netpharmaceutical-technology.com

Future synthetic efforts could be directed towards:

N-Functionalization: The piperidine nitrogen can be readily functionalized with a wide variety of substituents (alkyl, aryl, acyl, etc.) to modulate the basicity, lipophilicity, and pharmacological activity of the molecule.

Modification of the Cyclobutyl Group: The cyclobutyl ring can be substituted or replaced with other cyclic or acyclic groups to probe the steric and electronic requirements of a potential binding pocket. Spirocyclic derivatives could also be explored. rsc.org

Derivatization of the Hydroxyl Group: The tertiary alcohol can be converted to ethers, esters, or other functional groups to act as hydrogen bond acceptors or to improve metabolic stability.

Substitution on the Piperidine Ring: Introduction of additional substituents on the piperidine ring can create new stereocenters and further explore the three-dimensional chemical space. ajchem-a.com

The synthesis of these analogues will provide a platform for systematic SAR studies and the development of compounds with tailored reactivity for applications in materials science or as probes for biological systems.

Table 4: Design of Novel Analogues of this compound

| Modification Site | Proposed Modification | Rationale |

|---|---|---|

| Piperidine Nitrogen | Substitution with various aryl and heteroaryl groups. | Modulate basicity, introduce vectors for further functionalization, and explore SAR. nih.gov |

| Cyclobutyl Group | Introduction of substituents (e.g., fluorine, methyl). | Tune lipophilicity and metabolic stability. |

| Hydroxyl Group | Conversion to a methoxy or acetate group. | Remove hydrogen bond donor capability and alter polarity. |

Q & A

Q. How can synthetic routes for 3-Cyclobutylpiperidin-3-ol be optimized to improve yield and purity?

Methodological Answer:

- Step 1: Prioritize stereochemical control during cyclobutane-piperidine ring formation using chiral catalysts (e.g., asymmetric hydrogenation) to minimize racemization .

- Step 2: Optimize reaction conditions (temperature, solvent polarity) to stabilize intermediates. For example, low-temperature NMR studies can track transient species .

- Step 3: Purify via preparative HPLC with a chiral stationary phase to isolate enantiomers. Validate purity using mass spectrometry and elemental analysis .

- Safety Note: Adhere to protocols for handling volatile organic compounds (e.g., use fume hoods, PPE) as outlined in safety data sheets .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm stereochemistry and hydrogen bonding patterns. Compare experimental shifts with computational predictions (DFT/B3LYP) .

- Infrared Spectroscopy (IR): Identify hydroxyl and amine functional groups via O-H/N-H stretching frequencies (e.g., 3200–3500 cm) .

- X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation .

- Exposure Mitigation: Use chemical-resistant gloves (nitrile) and full-face respirators during synthesis. Implement spill containment kits with inert adsorbents (vermiculite) .

- Emergency Response: For accidental exposure, follow protocols for eye irrigation (15-minute flush with saline) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported biological activity of this compound across assays?

Methodological Answer:

- Step 1: Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., GPCRs) across assay conditions .

- Step 2: Validate hypotheses via free-energy perturbation (FEP) simulations to quantify solvent effects or protonation state changes .

- Step 3: Cross-reference with experimental IC values to identify assay-specific variables (e.g., buffer pH, co-solvents) .

Q. What strategies are effective for enantiomeric resolution of this compound in pharmacological studies?

Methodological Answer:

- Chiral Chromatography: Use supercritical fluid chromatography (SFC) with cellulose-based columns (Chiralpak®) to separate enantiomers .

- Dynamic Kinetic Resolution: Apply enzymatic catalysts (lipases) to selectively esterify one enantiomer under mild conditions .

- Validation: Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications: Introduce substituents at the piperidine nitrogen or cyclobutane ring to probe steric/electronic effects. Synthesize analogs via reductive amination or cross-coupling .

- Biological Testing: Screen analogs against target receptors (e.g., σ) using radioligand binding assays. Corrogate activity trends with Hammett substituent constants .

- Data Analysis: Use multivariate regression to identify critical physicochemical parameters (logP, polar surface area) .

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .

- Isotope Labeling: Synthesize -labeled analogs to trace metabolic pathways and quantify excretion profiles .

- Computational Prediction: Apply software like MetaSite to predict cytochrome P450 oxidation sites .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Replication: Standardize solvents, temperature, and agitation methods. For example, measure solubility in PBS (pH 7.4) at 25°C with sonication .

- Advanced Analytics: Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions under varying humidity .

- Collaborative Validation: Share raw data via open-access platforms (e.g., PubChem) to enable cross-lab verification .

Q. What experimental controls are essential when studying the neuropharmacological effects of this compound?

Methodological Answer:

- Positive/Negative Controls: Include known agonists/antagonists (e.g., haloperidol for σ receptors) in dose-response assays .

- Blinding: Implement double-blind protocols in behavioral studies to minimize observer bias .

- Statistical Rigor: Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Report effect sizes and confidence intervals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.